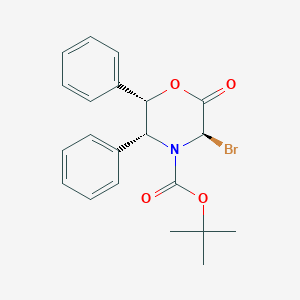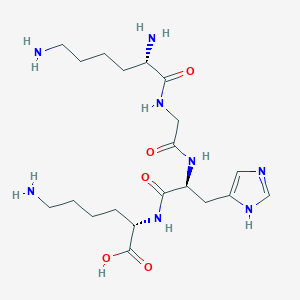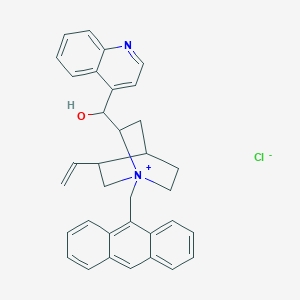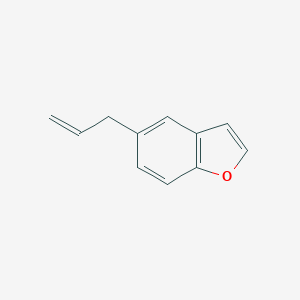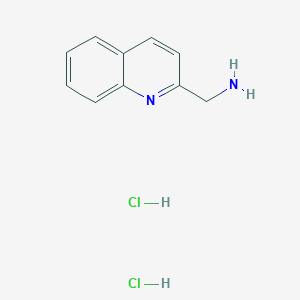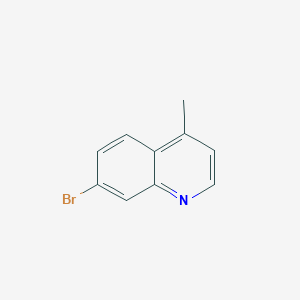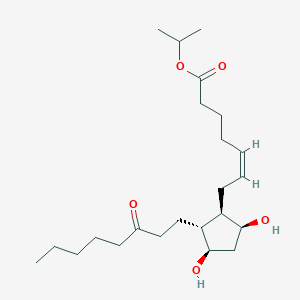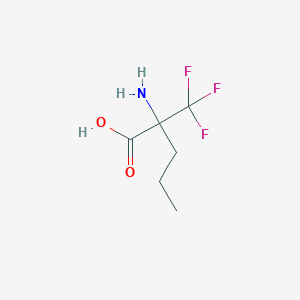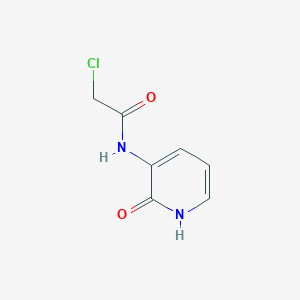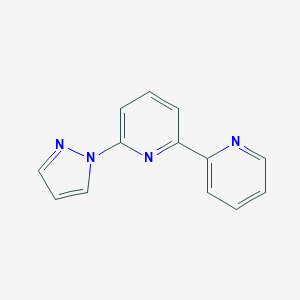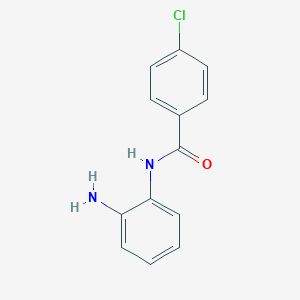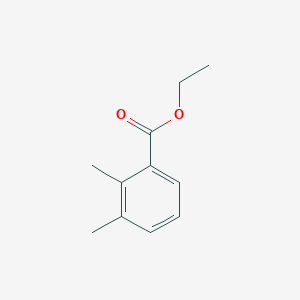
N-(Diphenylmethylidene)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Diphenylmethylidene)glycine, commonly known as DPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is a derivative of glycine and is widely used in the synthesis of various organic compounds.
作用机制
The mechanism of action of DPG is not fully understood. However, it is believed that DPG acts as an inhibitor of glycine reuptake. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including the regulation of the nervous system. DPG may also act as an allosteric modulator of glycine receptors.
生化和生理效应
DPG has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anticonvulsant properties in animal models. DPG has also been shown to have neuroprotective effects in vitro and in vivo. Additionally, DPG has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
DPG has several advantages for use in lab experiments. It is readily available and easy to synthesize. DPG is also stable and has a long shelf life. However, DPG has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of DPG in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. DPG may also have potential applications in the development of new agrochemicals and fragrances. Additionally, further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
Conclusion:
In conclusion, DPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPG is synthesized through a simple reaction between benzaldehyde and glycine and has been extensively used in scientific research. DPG has various biochemical and physiological effects and has potential applications in the development of new drugs, agrochemicals, and fragrances. Further research is needed to fully understand the mechanism of action of DPG and its potential effects on human health.
合成方法
DPG can be synthesized through a simple reaction between benzaldehyde and glycine. The reaction involves the condensation of benzaldehyde and glycine in the presence of a catalyst, such as acetic acid. The resulting product is DPG, which can be purified through recrystallization or chromatography.
科学研究应用
DPG has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various organic compounds, including drugs, agrochemicals, and fragrances. DPG has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
属性
IUPAC Name |
2-(benzhydrylideneamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBPFFXHQZDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620437 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Diphenylmethylidene)glycine | |
CAS RN |
136059-92-2 |
Source


|
| Record name | N-(Diphenylmethylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

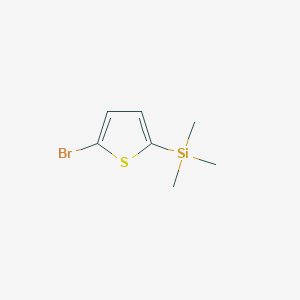
![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)
